molecular formula C20H22N4O3S2 B3007793 3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034532-95-9

3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Número de catálogo: B3007793
Número CAS: 2034532-95-9
Peso molecular: 430.54
Clave InChI: JDLYTMRVDJWWQI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic molecule featuring a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused to a piperidin-4-yl group. The piperidine moiety is further substituted with a sulfonyl-linked 5,6,7,8-tetrahydronaphthalen-2-yl ring.

Propiedades

IUPAC Name

3-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c25-20-19-18(9-12-28-19)21-22-24(20)16-7-10-23(11-8-16)29(26,27)17-6-5-14-3-1-2-4-15(14)13-17/h5-6,9,12-13,16H,1-4,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLYTMRVDJWWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of a tetrahydronaphthalene-sulfonyl-piperidine side chain and a thienotriazinone core. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Pharmacological Relevance
Target Compound Thieno[3,2-d][1,2,3]triazin-4-one 5,6,7,8-Tetrahydronaphthalen-2-yl-sulfonyl-piperidin-4-yl ~470 (estimated) Kinase inhibition, CNS targets
3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]triazin-4-one Thieno[2,3-d]triazin-4-one 4-Methylpiperidin-1-yl-oxoethyl, tetrahydrobenzo[b]thiophene 399.5 Unknown (structural analog)
5,6-Dimethyl-3-phenyl-2-(2-piperidin-1-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one Piperidinylethylsulfanyl, phenyl, 5,6-dimethyl 439.6 Anticancer, antimicrobial
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(piperidin-1-yl)methanone (400863-71-0) Tetrahydrothienoquinoline Piperidin-1-yl-methanone, amino group 355.5 Kinase or enzyme modulation
3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one (618427-79-5) Thieno[2,3-d]pyrimidin-4-one Naphthalen-1-ylmethylthio, ethyl, 5,6-dimethyl 423.6 Antiproliferative activity

Key Differences and Implications

Core Heterocycle: The target compound’s thieno[3,2-d][1,2,3]triazin-4-one core is distinct from the pyrimidin-4-one or quinoline cores in analogs .

Sulfonyl vs. Thio/Sulfanyl Linkers : The sulfonyl group in the target compound may improve solubility and metabolic stability compared to thioether-linked analogs (e.g., ), though at the cost of increased molecular weight.

Tetrahydronaphthalene vs. Aromatic Substituents : The 5,6,7,8-tetrahydronaphthalen-2-yl group provides partial saturation, balancing lipophilicity and rigidity, unlike fully aromatic naphthalene or phenyl groups in analogs . This could influence blood-brain barrier penetration or receptor binding kinetics.

Piperidine Positioning: The piperidin-4-yl group in the target compound is directly attached to the triazinone core, whereas analogs feature piperidine as part of side chains (e.g., ). This may alter steric interactions in target binding pockets.

Research Findings and Methodological Considerations

  • Structural Similarity vs. For example, replacing the sulfonyl group in the target compound with a thioether (as in ) could reduce electronegativity, affecting interactions with charged residues in enzymatic active sites.
  • Synthetic Challenges: The synthesis of the target compound likely requires multi-step protocols involving sulfonylation of piperidine intermediates and heterocycle formation, akin to methods described for triazinones in .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.